
1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt is a complex organic compound It belongs to the benzimidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt typically involves multi-step organic reactions. These reactions often include the formation of benzimidazole rings, chlorination, and the introduction of sulfopropyl and trifluoromethyl groups. The reaction conditions may involve the use of various catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups like sulfopropyl and trifluoromethyl allows it to interact with various enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazolium derivatives: Compounds with similar benzimidazole structures but different functional groups.
Chlorinated benzimidazoles: Compounds with chlorine atoms attached to the benzimidazole ring.
Trifluoromethyl benzimidazoles: Compounds with trifluoromethyl groups attached to the benzimidazole ring.
Uniqueness
1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
33628-05-6 |
|---|---|
Formule moléculaire |
C29H29Cl2F6N4NaO6S2 |
Poids moléculaire |
801.6 g/mol |
Nom IUPAC |
sodium;3-[(2E)-5-chloro-2-[(E)-3-[6-chloro-1-ethyl-3-(3-sulfonatopropyl)-5-(trifluoromethyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H30Cl2F6N4O6S2.Na/c1-3-38-24-16-20(30)18(28(32,33)34)14-22(24)40(10-6-12-48(42,43)44)26(38)8-5-9-27-39(4-2)25-17-21(31)19(29(35,36)37)15-23(25)41(27)11-7-13-49(45,46)47;/h5,8-9,14-17H,3-4,6-7,10-13H2,1-2H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
Clé InChI |
XJTFGUSFOPRUQV-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1/C=C/C=C/3\N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1C=CC=C3N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
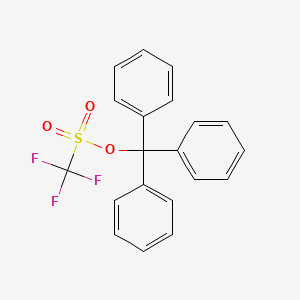

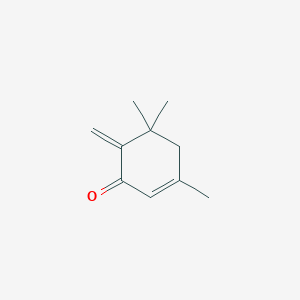
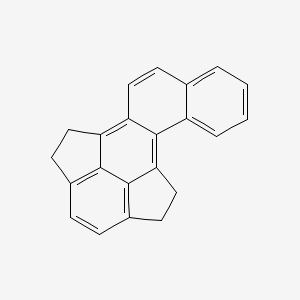
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
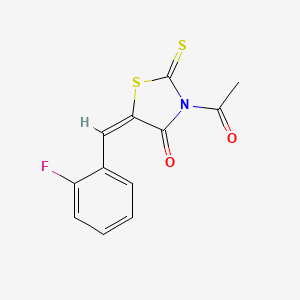
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
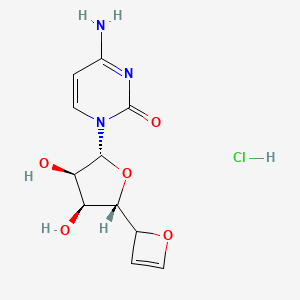

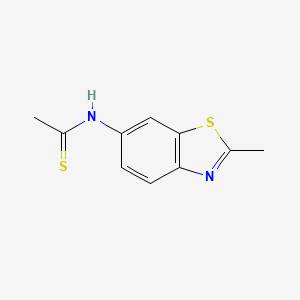
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
